molecular formula C6H12O6 B12653063 beta-D-sorbofuranose CAS No. 42744-42-3

beta-D-sorbofuranose

Cat. No.: B12653063
CAS No.: 42744-42-3
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-JGWLITMVSA-N
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Description

beta-D-Sorbofuranose is a ketohexose sugar and a furanose form of sorbose, with the molecular formula C6H12O6 and a molar mass of 180.16 g/mol . This compound is of significant interest in the study of rare sugars and their functional properties . Researchers value this compound for investigating the structural basis of sweetness perception. Studies on ketohexoses suggest that the specific spatial arrangement of hydroxyl groups, particularly the intramolecular hydrogen-bonding network, is critical for interaction with sweet taste receptors . This makes it a valuable compound for exploring the structure-activity relationships of low-calorie sweeteners. Furthermore, sorbose serves as a precursor in enzymatic and synthetic pathways to create novel functional carbohydrates . For instance, transfructosylation reactions using enzymes like levansucrase can utilize sorbose as an acceptor molecule to synthesize novel oligosaccharides . These synthesized carbohydrates are investigated for their potential prebiotic properties, as they may resist digestion in the small intestine and be fermented by beneficial gut microbiota, thus supporting the development of emerging prebiotics . The mutarotation dynamics of L-sorbose, which involves the interconversion between its alpha, beta, pyranose, and furanose forms, have also been studied in supercooled melts, providing insights into chemical reaction kinetics in viscous systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

42744-42-3

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6-/m1/s1

InChI Key

RFSUNEUAIZKAJO-JGWLITMVSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@H]([C@](O1)(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-sorbofuranose can be synthesized through the isomerization of D-sorbose. The process involves the conversion of D-sorbose to its furanose form under acidic or enzymatic conditions. The reaction typically requires a catalyst, such as an acid or an enzyme like isomerase, to facilitate the conversion.

Industrial Production Methods: In industrial settings, this compound is produced through the fermentation of glucose using specific strains of bacteria or yeast. The fermentation process converts glucose into sorbose, which is then isomerized to this compound. This method is efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Beta-D-sorbofuranose can undergo oxidation reactions to form various products, such as sorbose acid. Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reduction of this compound can yield sorbitol, a sugar alcohol. This reaction typically uses reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups. For example, acetylation can occur using acetic anhydride to form acetylated derivatives.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution: Acetic anhydride, acid catalysts.

Major Products Formed:

    Oxidation: Sorbose acid.

    Reduction: Sorbitol.

    Substitution: Acetylated sorbofuranose derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Beta-D-sorbofuranose has been investigated for its antibacterial activity. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various pathogenic bacteria. For instance, a study isolated a disaccharide from Streptomyces sp. that showed growth inhibition against Xanthomonas spp., suggesting potential applications in agricultural biopesticides .

Vaccine Development
The compound is also being explored in the development of carbohydrate-based vaccines. A patent describes the synthesis of carbohydrate-glycolipid conjugates that utilize this compound as a building block for creating novel vaccine candidates . These vaccines aim to enhance immune responses against specific pathogens.

Biochemical Applications

Glycosylation Reactions
this compound serves as a substrate in glycosylation reactions, which are crucial for synthesizing glycosides and oligosaccharides. The ability to selectively modify this sugar enhances the efficiency of producing complex carbohydrates used in drug formulation and delivery systems .

Mutarotation Studies
Studies on the mutarotation kinetics of this compound reveal insights into its conformational dynamics. Advanced spectroscopic techniques like FTIR and Raman spectroscopy have been employed to analyze the kinetics of mutarotation, providing valuable data for understanding sugar behavior in biological systems .

Material Science

Biodegradable Polymers
In materials science, this compound is being investigated as a component in biodegradable polymer production. Its incorporation can enhance the mechanical properties and biodegradability of polymers, making them suitable for sustainable applications .

Case Studies

Application AreaStudy ReferenceFindings
Antibacterial Activity Disaccharide from Streptomyces sp. showed growth inhibition against Xanthomonas spp.
Vaccine Development Carbohydrate-glycolipid conjugates utilizing this compound enhance immune response.
Glycosylation Reactions Efficient synthesis of glycosides using this compound as substrate.
Mutarotation Studies Kinetic parameters obtained through FTIR and Raman spectroscopy provide insights into sugar dynamics.
Biodegradable Polymers This compound improves mechanical properties and biodegradability of polymers.

Mechanism of Action

The mechanism of action of beta-D-sorbofuranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, such as isomerases and oxidoreductases. These interactions facilitate various biochemical reactions, including isomerization, oxidation, and reduction, which are essential for cellular functions and energy production.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between β-D-sorbofuranose and analogous furanose derivatives:

Compound Formula Molecular Weight (g/mol) Chiral Centers Key Functional Groups Biological/Industrial Relevance
β-D-Sorbofuranose C₆H₁₂O₆ 180.156 4 5 hydroxyl, 2 hydroxymethyl Metabolic intermediates, limited studies
β-D-Fructofuranose C₆H₁₂O₆ 180.156 3 5 hydroxyl, 1 ketone Central in glycolysis, food industry
β-D-Allofuranose C₆H₁₂O₆ 180.156 4 6 hydroxyl Rare in nature, synthetic applications
β-D-Ribofuranose C₅H₁₀O₅ 150.13 3 4 hydroxyl, 1 hydroxymethyl RNA backbone, nucleoside synthesis
β-D-2-Phosphoxylofuranose C₅H₁₁O₈P 230.11 3 Phosphate at C2, hydroxyl Enzyme substrates, metabolic regulation
β-D-Arabinofuranose C₅H₁₀O₅ 150.13 3 5 hydroxyl Plant polysaccharides, drug delivery

Key Observations :

  • Isomerism: β-D-sorbofuranose shares the same molecular formula as β-D-fructofuranose and β-D-allofuranose but differs in stereochemistry and functional group positions. For example, β-D-fructofuranose is a ketose with a ketone group at C2, whereas β-D-sorbofuranose has hydroxyl groups at all positions except the hydroxymethyl branches .
  • Phosphorylated Derivatives: β-D-2-phosphoxylofuranose (C₅H₁₁O₈P) demonstrates how phosphorylation at specific carbons enhances reactivity in enzymatic processes, a feature absent in unmodified β-D-sorbofuranose .
  • Pentose vs. Hexose: β-D-ribofuranose (C₅H₁₀O₅) and β-D-arabinofuranose (C₅H₁₀O₅) are pentoses with fewer carbons, making them critical in nucleic acid and cell wall biosynthesis, respectively .

Q & A

Q. What established synthetic routes are available for β-D-sorbofuranose, and how can purity be optimized during synthesis?

  • Methodological Answer : β-D-Sorbofuranose can be synthesized via acetylation of sorbose using acetic anhydride with catalytic acid (e.g., H₂SO₄). Purification typically involves recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). For purity optimization, monitor reaction progression via TLC and confirm final purity using HPLC (≥95% purity threshold). Characterization requires NMR (¹H/¹³C for structural confirmation) and mass spectrometry (HRMS for molecular ion validation). Always compare spectral data with literature benchmarks to verify identity .

Q. How can researchers conduct a comprehensive literature review on β-D-sorbofuranose’s physicochemical properties?

  • Methodological Answer : Use systematic search strategies across PubMed, Web of Science, and SciFinder®. Include CAS Registry Numbers (e.g., 3615-68-8 for β-D-sorbofuranose) and Boolean operators (e.g., "β-D-sorbofuranose AND solubility AND stability"). Filter for peer-reviewed articles (2000–2025) and exclude patents. Cross-reference citations in review articles to identify foundational studies. Document search terms and inclusion/exclusion criteria to ensure reproducibility .

Q. What analytical techniques are essential for characterizing β-D-sorbofuranose derivatives?

  • Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, DEPT-135 for stereochemistry), X-ray crystallography (absolute configuration), and FT-IR (functional group analysis). For quantitative purity assessment, use HPLC with a polar stationary phase (e.g., HILIC) and ELSD detection. Elemental analysis (C, H, O) validates empirical formulas. Report melting points (±1°C accuracy) and optical rotation ([α]D²⁵) with calibrated instruments .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for β-D-sorbofuranose derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or tautomerism. Re-run spectra in deuterated DMSO or CDCl₃ and compare with computational predictions (DFT-based NMR simulations). For crystallographic inconsistencies, verify unit cell parameters against Cambridge Structural Database entries. Collaborate with interdisciplinary teams to reconcile data using complementary techniques (e.g., Raman spectroscopy for crystal packing analysis) .

What frameworks are recommended for formulating hypothesis-driven research questions on β-D-sorbofuranose’s biological activity?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
  • Feasible : Assess in vitro cytotoxicity using HepG2 cells before progressing to murine models.
  • Novel : Investigate unstudied glycosidase inhibition mechanisms.
    Use PICO (Population: enzyme targets; Intervention: β-D-sorbofuranose analogs; Comparison: known inhibitors; Outcome: IC₅₀ values) to structure quantitative hypotheses .

Q. How should researchers design experiments to address gaps in β-D-sorbofuranose’s pharmacokinetic (PK) profile?

  • Methodological Answer : Conduct in vivo PK studies using Sprague-Dawley rats (n=6/group) with IV/PO administration. Collect plasma samples at 0, 15, 30, 60, 120, 240 mins. Quantify sorbofuranose via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, Cₘₐₓ, t₁/₂ using non-compartmental analysis (Phoenix WinNonlin®). Address solubility limitations by formulating with cyclodextrins or nanoemulsions .

Q. What strategies mitigate reproducibility challenges in β-D-sorbofuranose synthesis?

  • Methodological Answer : Standardize reaction conditions (e.g., anhydrous environment, strict temperature control ±2°C). Document purification gradients (e.g., "Column: SiO₂ 40–63 μm; Eluent: 30% EtOAc/hexane to 70% over 30 mins"). Share raw spectral data in open-access repositories (e.g., Zenodo) and provide detailed Supplementary Information (SI) for critical steps (e.g., recrystallization solvent ratios) .

Methodological Guidance Tables

Research Stage Key Tools/Techniques Validation Criteria
Synthesis & PurificationTLC, HPLC, Recrystallization≥95% purity (HPLC), matching NMR/MS with literature
Structural Elucidation¹³C NMR, X-ray crystallographyR-factor ≤ 0.05, DEPT-135 matches predicted shifts
Biological AssaysLC-MS/MS, Enzyme inhibition kineticsIC₅₀ reproducibility (CV < 15%, n=3 replicates)

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